molecular formula C13H19NO2 B14403161 Pyridin-2-yl 2,2-diethylbutanoate CAS No. 89398-03-8

Pyridin-2-yl 2,2-diethylbutanoate

Cat. No.: B14403161
CAS No.: 89398-03-8
M. Wt: 221.29 g/mol
InChI Key: DZZCMHORZJJOCP-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2,2-diethylbutanoate is an ester derivative featuring a pyridin-2-yl group attached to a branched 2,2-diethylbutanoate moiety. This compound’s structure combines aromatic and aliphatic components, with the pyridine ring likely influencing electronic properties and the branched ester chain contributing to steric effects and lipophilicity.

The synthesis of related compounds (e.g., Compound 223 in ) involves reactions with pyridin-2-yl amines and diethyl-substituted intermediates under conditions such as toluene reflux and acid catalysis. Such methods highlight the importance of protecting groups and regioselective coupling in constructing structurally complex esters .

Properties

CAS No.

89398-03-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

pyridin-2-yl 2,2-diethylbutanoate

InChI

InChI=1S/C13H19NO2/c1-4-13(5-2,6-3)12(15)16-11-9-7-8-10-14-11/h7-10H,4-6H2,1-3H3

InChI Key

DZZCMHORZJJOCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(=O)OC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2,2-diethylbutanoic acid (1.0 equiv) and pyridin-2-ol (1.2 equiv) are refluxed in toluene with p-toluenesulfonic acid (0.1 equiv) under Dean-Stark conditions to remove water. After 12–16 hours, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data:

  • Yield: 70–78%
  • Purity: 95–97% (HPLC)
  • Catalyst Load: 10 mol% p-TsOH
  • Reaction Time: 16 hours

Limitations

This method suffers from equilibrium limitations, necessitating excess alcohol or acid to drive completion. Side products include dimeric esters and dehydrated pyridine derivatives, particularly at temperatures exceeding 110°C.

Acylation of Pyridin-2-ol with 2,2-Diethylbutanoyl Chloride

Acylation via 2,2-diethylbutanoyl chloride offers superior reactivity and avoids equilibrium constraints. The acyl chloride is prepared by treating 2,2-diethylbutanoic acid with thionyl chloride or oxalyl chloride, followed by reaction with pyridin-2-ol in the presence of a base.

Synthetic Protocol

2,2-Diethylbutanoyl chloride (1.1 equiv) is added dropwise to a stirred solution of pyridin-2-ol (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. After warming to room temperature for 4–6 hours, the mixture is washed with dilute HCl, dried over sodium sulfate, and concentrated. Recrystallization from hexane/ethyl acetate affords the pure ester.

Key Data:

  • Yield: 85–92%
  • Purity: 98–99% (NMR)
  • Base: Triethylamine (2.0 equiv)
  • Reaction Time: 6 hours

Advantages Over Direct Esterification

  • No equilibrium limitations.
  • Higher yields and purity due to irreversible acyl chloride reactivity.
  • Minimal side products when stoichiometry is tightly controlled.

Transesterification of Methyl 2,2-Diethylbutanoate with Pyridin-2-ol

Transesterification exploits the nucleophilic displacement of a methoxy group by pyridin-2-ol. This method is less common but useful for avoiding acidic conditions that might degrade the pyridine ring.

Procedure and Catalysts

Methyl 2,2-diethylbutanoate (1.0 equiv) and pyridin-2-ol (1.5 equiv) are heated in toluene with sodium methoxide (0.2 equiv) at 80°C for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via distillation under reduced pressure.

Key Data:

  • Yield: 60–65%
  • Purity: 90–92% (GC-MS)
  • Catalyst: NaOMe (20 mol%)
  • Reaction Time: 24 hours

Challenges

  • Slow kinetics due to poor leaving group ability of methoxide.
  • Competing hydrolysis in the presence of moisture.

Carbodiimide-Mediated Coupling of 2,2-Diethylbutanoic Acid with Pyridin-2-ol

This method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid, forming an intermediate O-acylisourea that reacts with pyridin-2-ol.

Optimized Workflow

2,2-Diethylbutanoic acid (1.0 equiv), EDCI (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are dissolved in dichloromethane. Pyridin-2-ol (1.1 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The precipitate (N,N'-diethylurea) is filtered, and the filtrate is concentrated and purified via flash chromatography.

Key Data:

  • Yield: 88–94%
  • Purity: 98–99% (HPLC)
  • Activator: EDCI (1.2 equiv)
  • Additive: DMAP (10 mol%)

Benefits and Drawbacks

  • Pros: High yields, mild conditions, and compatibility with sensitive substrates.
  • Cons: Cost of carbodiimide reagents and need for urea byproduct removal.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Efficiency
Direct Esterification 70–78 95–97 16 High
Acyl Chloride Acylation 85–92 98–99 6 Moderate
Transesterification 60–65 90–92 24 Low
Carbodiimide Coupling 88–94 98–99 12 Moderate

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Pyridin-2-yl 2,2-diethylbutanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Pyridin-2-yl 2,2-diethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

Data Gaps and Inferences

Direct experimental data for this compound are sparse in the provided evidence. Properties such as melting point, exact Log Po/w, and biological activity must be inferred from structural analogs. For instance:

Comparative Advantages
  • Lipophilicity : The compound’s branched ester may offer advantages in drug design for CNS targets, though this requires validation.
  • Synthetic Versatility : The pyridin-2-yl group allows for further functionalization (e.g., coupling with piperazine derivatives as in ) .

Q & A

Q. What are effective synthetic routes for Pyridin-2-yl 2,2-diethylbutanoate, and how can reaction efficiency be optimized?

The synthesis of pyridine-containing esters often involves coupling reactions. A multi-step approach can be adapted from protocols for structurally similar compounds, such as the reaction of pyridin-2-yl derivatives with diethylbutanoate precursors under anhydrous conditions. For example, in analogous syntheses, amine intermediates (e.g., 2,2-diethoxyethylamine) are reacted with pyridin-2-yl substrates in toluene under reflux, followed by acid-catalyzed deprotection . Optimization can be achieved by adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst loading (e.g., trifluoroacetic acid for deprotection). Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming the ester linkage and pyridine ring structure. Chemical shifts for pyridin-2-yl protons typically appear at δ 7.5–8.5 ppm.
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can resolve bond lengths and angles, particularly for the ester group and pyridine ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2: 221.1416 g/mol).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange (20% Hartree-Fock) and gradient-corrected correlation (e.g., Lee-Yang-Parr) are effective. Basis sets like 6-31G(d,p) model the ester’s electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps), which predict nucleophilic/electrophilic sites . For instance, the pyridine nitrogen’s lone pair can be analyzed for hydrogen-bonding propensity. Solvent effects (e.g., PCM model) refine predictions for reaction mechanisms in polar media .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational structural predictions?

  • Refinement Protocols: Use SHELX software to iteratively refine X-ray data, adjusting thermal parameters and occupancy for disordered groups (e.g., diethyl chains) .
  • DFT Optimization: Compare DFT-optimized geometries (gas phase vs. solvent) with crystallographic bond lengths. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice to explain deviations from gas-phase DFT models .

Q. How can potential impurities or byproducts during synthesis be analyzed using chromatographic methods?

  • HPLC-MS: Reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) identify byproducts (e.g., unreacted pyridin-2-yl precursors or hydrolysis products).
  • Reference Standards: Compare retention times and fragmentation patterns with authenticated impurities, such as 2,2'-dipyridyl ketone derivatives .
  • Quantitative NMR (qNMR): Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity assessment .

Methodological Tables

Q. Table 1. Key DFT Parameters for Electronic Property Analysis

FunctionalBasis SetSolvent ModelApplication
B3LYP (20% HF exact exchange) 6-31G(d,p)PCM (water)HOMO-LUMO gaps, charge distribution
ωB97XD (dispersion-corrected) def2-TZVPNoneNon-covalent interactions in crystals

Q. Table 2. Crystallographic Refinement Metrics

SoftwareR-factor ThresholdKey Features
SHELXL R1 < 0.05High-precision thermal parameter adjustment
OLEX2R1 < 0.07Real-space refinement for disordered moieties

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